7-(1H-pyrrol-1-yl)-1H-indazole

Medicinal Chemistry Synthetic Methodology Quality Control

Sourcing regioisomerically pure indazole building blocks is critical for SAR consistency and synthetic yield. 7-(1H-pyrrol-1-yl)-1H-indazole offers a distinct spatial orientation of the pyrrole ring vs. 3-/4-/5-substituted isomers, validated for kinase inhibitor discovery and PROTAC linker attachment. - **Differentiation:** 7-substitution pattern; computed XLogP3-AA 2.0, TPSA 33.6 Ų; lead-like properties. - **Application:** Biheteroaryl scaffold for cross-coupling, SAR libraries, and ternary complex formation. - **Supply:** ≥95% purity; room-temperature stable; ready for immediate synthesis workflows.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 1427460-36-3
Cat. No. B1405557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1H-pyrrol-1-yl)-1H-indazole
CAS1427460-36-3
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC3=C2NN=C3
InChIInChI=1S/C11H9N3/c1-2-7-14(6-1)10-5-3-4-9-8-12-13-11(9)10/h1-8H,(H,12,13)
InChIKeyMWATWEMWMSKMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(1H-pyrrol-1-yl)-1H-indazole Identity & Specifications


7-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-36-3) is a heterocyclic small molecule consisting of a 1H-indazole core fused at the 7-position with a 1H-pyrrole ring, with molecular formula C11H9N3 and a molecular weight of 183.21 g/mol [1]. It is classified as a biheteroaryl building block and is primarily supplied as a research intermediate, with a minimum purity specification of 95% as indicated by analytical vendor data . Computed physicochemical properties include an XLogP3-AA value of 2.0, a hydrogen bond donor count of 1, and a topological polar surface area of 33.6 Ų, which collectively inform its suitability as a starting material in medicinal chemistry and chemical biology [1].

Workflow

Medicinal chemistry and chemical biology building block

Selection

Verified purity specification supports reproducible hit-to-lead synthesis

Use Context

Compatible with kinase inhibitor scaffold diversification and PROTAC design

7-(1H-pyrrol-1-yl)-1H-indazole: Regioisomeric Specificity


In the (1H-pyrrol-1-yl)-1H-indazole series, the position of the pyrrole substitution on the indazole core is a primary determinant of molecular geometry, electron distribution, and target engagement [1]. 7-Substituted analogs such as 7-(1H-pyrrol-1-yl)-1H-indazole present a distinct spatial orientation of the pyrrole ring compared to 3-, 4-, or 5-substituted regioisomers, which can alter binding site compatibility in kinase inhibition assays and other target-based screens [2]. Furthermore, variations in synthetic accessibility and commercial availability among regioisomers mean that generic substitution without experimental validation can introduce unwanted variability in synthetic yield, purity, and biological readouts. The following quantitative evidence details the specific points of differentiation that underpin the selection of the 7-substituted compound over closely related alternatives.

7-(1H-pyrrol-1-yl)-1H-indazole
3- or 5-substituted regioisomers
Defined purity specification and commercial availability
Variable purity grades; custom synthesis required for 3-substituted
Spatial orientation favors kinase binding site compatibility
Altered 3D geometry may not reproduce target engagement

7-(1H-pyrrol-1-yl)-1H-indazole: Key Differentiators


Purity & Analytical Benchmarking

Commercial batches of 7-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-36-3) are supplied with a minimum purity specification of 95% as determined by standard analytical methods, a quality benchmark that is not universally established for all regioisomeric analogs . In contrast, the 5-substituted regioisomer 5-(1H-pyrrol-1-yl)-1H-indazole is offered with varying purity grades across vendors, and the 3-substituted analog is often available only as a custom synthesis item, introducing supply chain uncertainty .

Purity & Analytical Benchmarking
Cross-study comparable
95% minimum purity
Verified purity reduces experimental variability
Comparator regioisomers lack consistent purity thresholds
Medicinal Chemistry Synthetic Methodology Quality Control

Lipophilicity & H-Bonding vs. 5-Substituted Analog

The 7-substituted regioisomer exhibits a computed XLogP3-AA value of 2.0 and a topological polar surface area (TPSA) of 33.6 Ų, indicating moderate lipophilicity and a limited capacity for hydrogen bonding [1]. While the 5-substituted analog is expected to have a similar TPSA (33.6 Ų), its distinct substitution pattern results in a different three-dimensional electrostatic potential surface, which can affect protein-ligand complementarity and passive membrane permeability [2].

Lipophilicity & H-Bonding
Class-level inference
XLogP3-AA 2.0, TPSA 33.6 Ų
7-substitution alters 3D electrostatic surface vs. 5-substituted
Property values expected comparable but spatial orientation differs
Medicinal Chemistry ADME Prediction Computational Chemistry

Synthetic Accessibility & Commercial Availability

7-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-36-3) is readily available from commercial suppliers in ≥95% purity, with a catalog number (AKSci 1690DX) and established shipping and storage conditions . By comparison, the 3-substituted regioisomer (3-(1H-pyrrol-1-yl)-1H-indazole) and the 4-substituted analog are not consistently stocked by major suppliers and often require custom synthesis, which introduces longer lead times and higher costs .

Synthetic Accessibility
Cross-study comparable
Stock item, lead time 1–3 days
Immediate availability accelerates SAR iteration
3-substituted requires 2–4 week custom synthesis
Chemical Synthesis Procurement Medicinal Chemistry

Storage Stability & Conditions

7-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-36-3) is specified for long-term storage in a cool, dry environment, with no special handling or temperature-controlled shipping required . In contrast, certain structurally related indazole derivatives with free NH groups or additional heteroatoms may exhibit hygroscopicity or degradation at ambient temperature, necessitating refrigeration or inert atmosphere storage .

Storage Stability
Class-level inference
Ambient storage, no special handling
Simplified compound management reduces infrastructure cost
Structural analogs may require refrigeration or desiccation
Compound Management Stability Procurement

7-(1H-pyrrol-1-yl)-1H-indazole: Application Scenarios


Kinase Inhibitor Scaffold Diversification

The 7-substituted pyrrole-indazole architecture is a known privileged scaffold for kinase inhibition, as documented in patent literature for indazolyl-substituted pyrroline compounds [1]. The commercial availability of 7-(1H-pyrrol-1-yl)-1H-indazole at 95% purity enables rapid analog synthesis and SAR exploration without the delays associated with custom regioisomer preparation . Its computed lipophilicity (XLogP3-AA = 2.0) and TPSA (33.6 Ų) are within favorable ranges for lead-like chemical space, supporting its use as a starting point for optimizing potency and ADME properties.

PROTAC Linker Design

The 7-position pyrrole substitution provides a unique vector for attaching linker moieties in heterobifunctional degraders. The distinct spatial orientation of the pyrrole ring relative to the indazole core may influence ternary complex formation and degradation efficiency. The documented purity and room-temperature stability of 7-(1H-pyrrol-1-yl)-1H-indazole make it a practical building block for synthesizing PROTACs with indazole-based E3 ligase ligands or target-binding warheads [1].

Copper-Mediated C–N Coupling Reactions

The compound serves as a validated substrate for copper-catalyzed cross-coupling reactions, as demonstrated in the synthesis of biheteroaryl systems [1]. Its defined purity and commercial availability reduce the need for in-house synthesis and purification, allowing methodology groups to focus on optimizing reaction conditions and substrate scope. The 7-substitution pattern offers a distinct steric and electronic environment compared to other regioisomers, enabling the study of regioselectivity in cross-coupling transformations.

HTS Compound Library Augmentation

For organizations seeking to expand diversity in kinase-focused screening libraries, 7-(1H-pyrrol-1-yl)-1H-indazole represents a readily accessible, analytically characterized building block. Its moderate lipophilicity and limited hydrogen bonding capacity align with fragment-like properties, and its immediate availability in 95% purity supports efficient library production. In contrast to less accessible regioisomers, the 7-substituted compound can be procured and incorporated into library synthesis workflows with minimal supply chain disruption .

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Diversification
Verified purity & regioisomeric identity
Binding mode assessment in target kinase assays
PROTAC Linker Design
Spatial orientation of 7-pyrrole substitution
Ternary complex formation efficiency
Copper-Mediated C–N Coupling
Defined purity & commercial availability
Regioselectivity in cross-coupling transformations
HTS Compound Library Augmentation
Moderate lipophilicity & fragment-like properties
Hit confirmation and SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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